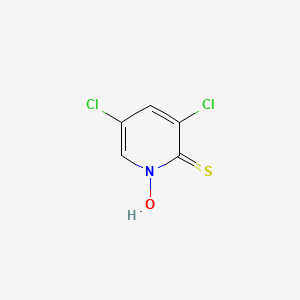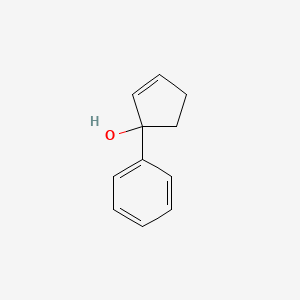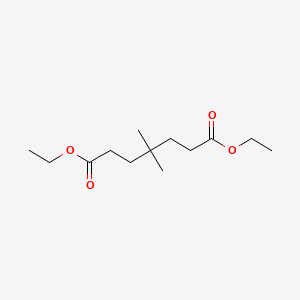
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are known for their diverse biological activities and are found in both natural products and synthetic pharmaceutical agents
Vorbereitungsmethoden
The synthesis of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1,2,3,4-tetrahydropyridine with ethanone under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
The molecular targets and pathways involved in the compound’s action are still being investigated, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: A parent compound with similar structural features but lacking the ethyl and ethanone substituents.
1,2,3,6-Tetrahydropyridine: Another structural isomer with different biological activities and applications.
2,3,4,5-Tetrahydropyridine: A distinct isomer with unique properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other tetrahydropyridine derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its mechanism of action and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(3-ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-3-8-4-9(7(2)11)6-10-5-8/h6,8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
IUVRDAPEEYRNJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=CNC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


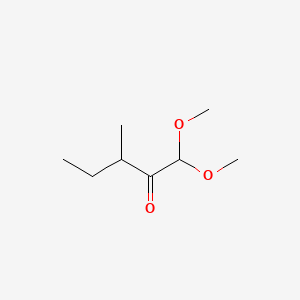
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
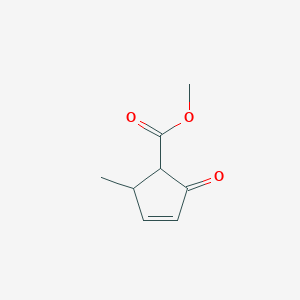
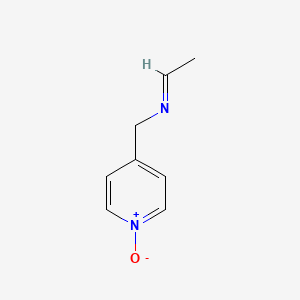
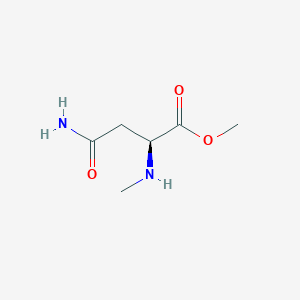
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
